1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-16-12-17(2)21(18(3)13-16)28(26,27)25-10-8-23(9-11-25)15-24-14-22-19-6-4-5-7-20(19)24/h4-7,12-14H,8-11,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVLCOFWOQKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CN3C=NC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Synthesis
The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives under acidic conditions. For example, condensation of 4-fluoro-1H-benzo[d]imidazole with acetone in the presence of sodium borohydride yields 1-isopropyl-2-methyl-1H-benzo[d]imidazole intermediates. This step employs reductive amination to introduce alkyl substituents at the N1 position, achieving yields of ~80% under optimized conditions (50°C, 4 h).
Mesitylsulfonylation of Piperazine
The mesitylsulfonyl group is introduced via sulfonylation of piperazine using mesitylenesulfonyl chloride . This reaction proceeds in dichloromethane or THF with a base (e.g., triethylamine) to scavenge HCl, yielding 4-(mesitylsulfonyl)piperazine with >90% purity. The mesityl group’s steric bulk necessitates prolonged reaction times (12–24 h) at room temperature to ensure complete conversion.
Coupling via Methylene Linker
The final step involves alkylation of the benzimidazole’s N3 position with a chloromethyl or bromomethyl derivative of 4-(mesitylsulfonyl)piperazine . For instance, treating 1H-benzo[d]imidazole with 1-(chloromethyl)-4-(mesitylsulfonyl)piperazine in DMF using K2CO3 as a base affords the target compound in 65–75% yield. Alternative methods employ Mitsunobu conditions (DIAD, PPh3) to couple hydroxyl-containing intermediates.
Detailed Synthetic Procedures
Method A: Direct Alkylation Approach
Step 1: Synthesis of 1H-Benzo[d]imidazole
A mixture of o-phenylenediamine (10 mmol) and acetic acid (20 mL) is heated at 100°C for 6 h. After cooling, the precipitate is filtered and recrystallized from ethanol to yield 1H-benzo[d]imidazole (85%).
Step 2: Preparation of 4-(Mesitylsulfonyl)piperazine
Piperazine (10 mmol) is dissolved in THF (30 mL) and cooled to 0°C. Mesitylenesulfonyl chloride (10.5 mmol) is added dropwise, followed by triethylamine (12 mmol). The mixture is stirred at 25°C for 24 h, washed with water, and concentrated to give a white solid (92%).
Step 3: Alkylation of Benzimidazole
A solution of 1H-benzo[d]imidazole (5 mmol), 4-(mesitylsulfonyl)piperazine (5.5 mmol), and paraformaldehyde (6 mmol) in DMF (15 mL) is heated at 80°C for 12 h. The crude product is purified via column chromatography (SiO2, CH2Cl2/MeOH 95:5) to yield the title compound (68%).
Table 1: Optimization of Alkylation Conditions
| Condition | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Paraformaldehyde | DMF | None | 80 | 68 |
| 1-Chloromethylpiperazine | DCM | K2CO3 | 25 | 72 |
| Mitsunobu Reaction | THF | DIAD | 0→25 | 65 |
Method B: Reductive Amination Pathway
Step 1: Synthesis of (4-(Mesitylsulfonyl)piperazin-1-yl)methanol
4-(Mesitylsulfonyl)piperazine (10 mmol) is reacted with glycolaldehyde (12 mmol) in MeOH, followed by NaBH4 (15 mmol) at 0°C. The product is isolated in 78% yield after extraction.
Step 2: Coupling to Benzimidazole
The alcohol intermediate (5 mmol) is treated with 1H-benzo[d]imidazole (5 mmol) and PPh3 (6 mmol) in THF under Mitsunobu conditions (DIAD, 6 mmol). After 24 h, the product is obtained in 70% yield.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Critical Discussion of Methodologies
Advantages of Direct Alkylation
Chemical Reactions Analysis
1-((4-(Mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzimidazole core, which is known for its biological activity. The mesitylsulfonyl group enhances solubility and bioavailability, making it a suitable candidate for pharmaceutical applications. The molecular formula is with a molecular weight of approximately 372.48 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of 1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole as an anticancer agent. It has shown efficacy in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound's ability to target specific cancer cell lines has been documented, suggesting its role as a lead compound in cancer therapy development .
Neuropharmacology
The compound is also being investigated for its effects on the central nervous system. Its structural similarity to known GABA-A receptor modulators positions it as a potential positive allosteric modulator. This application could be pivotal in developing treatments for neurological disorders such as anxiety and epilepsy. Preliminary studies indicate that it may enhance GABAergic transmission without the side effects commonly associated with traditional benzodiazepines .
Antimicrobial Properties
There is emerging evidence that compounds similar to this compound exhibit antimicrobial activities against various pathogens. This property opens avenues for its use in treating infections caused by resistant strains of bacteria and fungi .
Biological Interactions
The interaction of this compound with biological targets has been a focal point of research. Key findings include:
- GABA-A Receptor Modulation : The compound has been identified as a modulator of the α1/γ2 interface of the GABA-A receptor, suggesting its potential use in treating anxiety disorders .
- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in cancer progression, contributing to its anticancer properties .
Case Studies
Several case studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Structural Analogs with Piperazine Linkages
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole
- Structure : Replaces mesitylsulfonyl with a phenyl group.
- Synthesis : Synthesized via Mannich base reaction, yielding 58% with a melting point of 168–170°C .
- Properties: Lower molecular weight (MW: 306.4 g/mol) compared to the target compound (estimated MW: ~470–500 g/mol).
1-Benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
- Structure : Pyridinylsulfonyl substituent instead of mesitylsulfonyl.
- Properties : MW 447.6 g/mol; the pyridinyl group introduces polar interactions, possibly improving water solubility. Used in kinase inhibition studies .
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
- Structure : Features a thiazole-linked piperazine and fluorophenyl urea.
- Bioactivity : Shows anticancer activity (IC₅₀: <1 µM against BRAF V600E mutants) .
Substituent Effects on Pharmacological Activity
- Mesitylsulfonyl vs. Thio/Sulfonamide Groups : The mesitylsulfonyl group may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to smaller sulfonamides or thioethers .
- Heterocyclic Substituents : Pyrrole or furan substituents (e.g., L1–L3) reduce molecular weight (~300–350 g/mol) and improve synthetic yields (85–88%) via green chemistry .
Molecular Weight and Solubility
Biological Activity
1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a benzimidazole core and a piperazine moiety modified with a mesitylsulfonyl group, suggests a range of interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve modulation of specific receptors or enzymes. The piperazine ring is known for its ability to enhance binding affinity to various biological targets, while the sulfonyl group may influence solubility and bioavailability, facilitating interaction with cellular components.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Potential
The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Research on related benzimidazole derivatives has demonstrated their ability to inhibit cell proliferation in cancer cell lines, indicating that further investigation into this compound could yield promising results.
Neurological Effects
Given the piperazine component, there is potential for interaction with neurotransmitter systems. Compounds that modulate GABA-A receptors have been explored for their neuroprotective effects and treatment of anxiety disorders. Studies on related compounds suggest that this benzimidazole derivative may also exhibit such properties.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzimidazole derivatives | Inhibition of bacterial growth |
| Anticancer | Benzimidazole analogs | Reduced cell proliferation in cancer lines |
| Neurological | Piperazine derivatives | Modulation of GABA-A receptors |
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of benzimidazole derivatives, several compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting that modifications such as those present in this compound could enhance efficacy.
Case Study: Anticancer Activity
Another study focused on the anticancer potential of piperazine-based compounds, where a series of derivatives were synthesized and tested against various cancer cell lines. The most promising candidates demonstrated IC50 values in the low micromolar range, indicating potent activity. This suggests that this compound may warrant similar evaluation.
Q & A
Advanced Research Question
- Click Chemistry : Use copper(I) catalysts to favor 1,4-triazole regioisomers over 1,5-products .
- Protecting Groups : Temporarily block reactive sites (e.g., sulfonyl or piperazine nitrogen) to direct coupling reactions .
Case Study : achieved >90% yield of the 1,4-regioisomer via optimized azide-alkyne cycloaddition.
How do catalytic systems enhance synthesis efficiency?
Advanced Research Question
- Cu-Catalyzed N-Arylation : Aryl halides react with benzimidazoles using CuI/3-(diphenylphosphino)propanoic acid to form C-N bonds with yields up to 94% .
- Nano-SiO₂ Catalysis : Green synthesis routes reduce reaction times and improve purity, as shown in benzimidazole derivatives with antimicrobial activity .
Recommendation : Screen alternative catalysts (e.g., Pd, Ni) for cross-coupling steps to diversify accessible derivatives.
How can computational modeling guide drug design for this compound?
Advanced Research Question
- Molecular Docking : Simulate interactions with biological targets (e.g., 5HT₆ receptors in or bacterial enzymes in ). used docking to visualize binding modes of triazole-thiazole hybrids .
- QSAR Models : Correlate electronic (e.g., logP, HOMO-LUMO gaps) and steric parameters with activity data to prioritize synthetic targets.
What are the key considerations for evaluating stability under experimental conditions?
Advanced Research Question
- pH Stability : Assess hydrolysis in acidic/basic media (e.g., sulfonyl chloride derivatives hydrolyze to sulfonic acids ).
- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (refer to thermal data in ).
Protocol : Store compounds in inert atmospheres and monitor degradation via HPLC or NMR over time.
How can researchers design derivatives with improved pharmacokinetic properties?
Advanced Research Question
- Bioisosteric Replacement : Substitute mesitylsulfonyl with trifluoromethanesulfonyl or tosyl groups to modulate solubility and metabolic stability .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in ’s rabeprazole analogs.
What methodologies validate anticorrosive activity in benzimidazole derivatives?
Advanced Research Question
- Electrochemical Techniques : Use potentiodynamic polarization and EIS to measure corrosion inhibition efficiency (e.g., QN1 and QN2 in showed >80% inhibition on mild steel in HCl) .
- Surface Analysis : SEM/EDS or AFM quantifies surface morphology changes post-exposure to inhibitors.
How are hybrid compounds (e.g., benzothiazole-piperazine-triazole) synthesized and characterized?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
